N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a thiazole ring substituted with ethyl and methyl groups, conjugated to a pyridazinone moiety via an acetamide linker. The pyridazinone component is further functionalized with a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-3-14-11(2)26-18(20-14)21-16(24)10-23-17(25)9-8-15(22-23)12-4-6-13(19)7-5-12/h4-9H,3,10H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXULYSVIACQANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethyl-5-methylthiazole and 4-fluorophenylpyridazine. The synthesis may involve:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyridazine Ring: This involves the reaction of hydrazine derivatives with diketones or similar compounds.
Coupling Reaction: The final step involves coupling the thiazole and pyridazine rings through an acetamide linkage, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Particularly nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Requires appropriate leaving groups and nucleophiles, often under reflux conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a therapeutic agent due to its biological activity. It may act as an inhibitor for specific enzymes or receptors.
Biological Studies: Used in studying the interaction of heterocyclic compounds with biological systems.
Materials Science:
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Thiazole vs. Triazole Analogs
The compound N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) () replaces the thiazole core with a triazole ring. Key differences include:
- Substituent Impact: The naphthalene group in 6m increases aromatic surface area, which may enhance stacking interactions compared to the pyridazinone-fluorophenyl system in the target compound.
Table 1: Core Structure Comparison
| Compound | Core Heterocycle | Key Substituents | IR C=O Stretch (cm⁻¹) | HRMS [M+H]+ |
|---|---|---|---|---|
| Target Compound | Thiazole | 4-Ethyl, 5-methyl | Not Reported | Not Reported |
| 6m () | Triazole | Naphthalen-1-yloxy, Cl | 1678 | 393.1112 |
Halogen and Fluorine Substitution
- Target Compound : The 4-fluorophenyl group introduces electronegativity and metabolic stability, common in CNS-active drugs.
- Compound 6m : A 4-chlorophenyl group increases lipophilicity but may reduce bioavailability compared to fluorine .
- Compound 5/7b () : Features a 5-fluoropyridine group, which directs electronic effects to the pyridine ring, contrasting with the fluorophenyl’s steric and electronic contributions in the target compound .
Pharmacophore and Functional Groups
- Acetamide Linker : Present in both the target compound and 6m, this group serves as a flexible spacer, enabling optimal positioning of pharmacophoric elements.
- Pyridazinone vs. Oxazolidinone: The pyridazinone in the target compound (six-membered ring with two nitrogen atoms) offers different hydrogen-bonding capabilities compared to the oxazolidinone (five-membered ring with oxygen and nitrogen) in ’s compound, which is notable in antibacterial agents like linezolid .
Structural and Conformational Analysis
- Ring Puckering: The thiazole ring in the target compound may exhibit puckering parameters distinct from triazole or oxazolidinone analogs. For example, cyclopentane-like puckering (as defined by Cremer and Pople in ) in thiazoles could influence conformational stability and target binding compared to planar triazole systems .
- Crystallography Tools : Structural determination of analogs often employs SHELX () and ORTEP (), suggesting the target compound’s geometry could be validated using these industry-standard programs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
